Chlorure de quinoléine-5-sulfonyle

Vue d'ensemble

Description

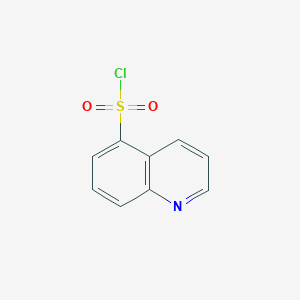

Quinoline-5-sulfonyl chloride is an organic compound with the molecular formula C9H6ClNO2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries.

Applications De Recherche Scientifique

Synthesis of Quinoline-5-Sulfonyl Chloride

Quinoline-5-sulfonyl chloride can be efficiently synthesized from 5-aminoisquinoline through a diazotization reaction followed by sulfonyl chloridization. The process typically involves:

- Diazotization : 5-aminoisquinoline is treated with sodium nitrite in concentrated hydrochloric acid at low temperatures to form a diazonium salt.

- Sulfonyl Chloridization : The diazonium solution is then reacted with sulfur dioxide in an acetic acid solvent to yield quinoline-5-sulfonyl chloride.

This method is notable for its simplicity and high yield, making it suitable for industrial applications .

Biological Activities

Quinoline-5-sulfonyl chloride and its derivatives have shown significant biological activities, particularly in the fields of anticancer and antibacterial research.

Anticancer Activity

Recent studies have highlighted the potential of quinoline derivatives as anticancer agents. For example, 8-hydroxyquinoline-5-sulfonamide derivatives were tested against various cancer cell lines, including:

- C-32 (human amelanotic melanoma)

- MDA-MB-231 (human breast adenocarcinoma)

- A549 (human lung adenocarcinoma)

The results indicated that certain derivatives exhibited cytotoxic effects comparable to standard chemotherapeutics like cisplatin and doxorubicin, with minimal toxicity towards normal human dermal fibroblasts .

Antibacterial Activity

Quinoline-5-sulfonyl chloride has also been evaluated for its antibacterial properties. Studies showed that it possesses activity against multidrug-resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This makes it a promising candidate for developing new antibacterial agents .

Applications in Organic Synthesis

QSC serves as an important intermediate in various synthetic pathways:

-

Synthesis of Sulfonamides : QSC can be converted into quinoline-5-sulfonamides through reaction with amines, which are valuable in pharmaceutical chemistry.

- Hybrid Systems : Researchers have explored the use of QSC in creating hybrid systems combining quinoline and triazole scaffolds, which may enhance biological activity .

Data Tables and Case Studies

Case Study: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of various quinoline derivatives, one compound demonstrated an IC50 value below 100 µM against all tested cancer lines while showing no toxicity in non-cancerous cells. This highlights the therapeutic potential of quinoline-based compounds in cancer treatment .

Mécanisme D'action

Target of Action

Quinoline-5-sulfonyl chloride is a derivative of quinoline, a heterocyclic compound that has been found to have significant biological activity . The primary targets of quinoline derivatives are often proteins or enzymes that play crucial roles in various biological processes.

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, disrupting protein-protein interactions, or modulating receptor signaling . The sulfonyl chloride group in Quinoline-5-sulfonyl chloride could potentially react with amines or alcohols in biological targets, forming sulfonamides or sulfonate esters, respectively .

Biochemical Pathways

Quinoline derivatives have been reported to affect various biochemical pathways, depending on their specific targets . For instance, some quinoline derivatives have been found to inhibit tumor growth by inducing cell cycle arrest, apoptosis, inhibiting angiogenesis, disrupting cell migration, and modulating nuclear receptor responsiveness .

Pharmacokinetics

Quinoline derivatives are generally known for their favorable pharmacokinetic properties .

Result of Action

Given the biological activities of quinoline derivatives, it can be inferred that quinoline-5-sulfonyl chloride may have potential therapeutic effects .

Analyse Biochimique

Biochemical Properties

Quinoline derivatives have been known to interact with various enzymes and proteins . The nature of these interactions is complex and can involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

Quinoline derivatives have been reported to have significant effects on various types of cells . They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration and modulation of nuclear receptor responsiveness

Molecular Mechanism

Quinoline derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Quinoline derivatives are known to be involved in various metabolic pathways

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Quinoline-5-sulfonyl chloride can be synthesized through several methods. One common method involves the diazotization of 5-aminoquinoline followed by a reaction with sulfur dioxide and chlorine in an acetic acid solvent . This method is efficient and yields the desired product in high purity.

Industrial Production Methods: For industrial production, the process is scaled up using similar reaction conditions. The raw materials, such as 5-aminoquinoline, sodium nitrite, and concentrated hydrochloric acid, are readily available and cost-effective. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: Quinoline-5-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols

Catalysts: Palladium catalysts for coupling reactions

Solvents: Acetic acid, tetrahydrofuran

Major Products:

Sulfonamides: Formed from reactions with amines

Sulfonate Esters: Formed from reactions with alcohols

Coupled Products: Formed from Suzuki-Miyaura coupling reactions

Comparaison Avec Des Composés Similaires

- Quinoline-8-sulfonyl chloride

- Quinoline-5-sulfonamide

- Quinoline-5-sulfonic acid

Comparison: Quinoline-5-sulfonyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Compared to quinoline-8-sulfonyl chloride, it offers different regioselectivity, which can be advantageous in certain synthetic applications . Quinoline-5-sulfonamide and quinoline-5-sulfonic acid, on the other hand, are less reactive but still valuable intermediates in chemical synthesis .

Activité Biologique

Quinoline-5-sulfonyl chloride is an organic compound recognized for its diverse biological activities and applications in medicinal chemistry. As a derivative of quinoline, this compound features a sulfonyl chloride functional group, which enhances its reactivity and utility in synthesizing various biologically active molecules. This article delves into its biological activity, highlighting research findings, case studies, and biochemical interactions.

- Molecular Formula: C₉H₆ClNO₂S

- Molecular Weight: 215.67 g/mol

- Structure: The compound consists of a quinoline ring substituted with a sulfonyl chloride group, contributing to its electrophilic nature.

Quinoline-5-sulfonyl chloride acts primarily through:

- Enzyme Inhibition: It interacts with specific enzymes, potentially altering their activity.

- Protein Interactions: The compound may disrupt protein-protein interactions essential for various cellular functions.

- Gene Expression Modulation: Studies indicate that it can influence the expression of genes involved in cell cycle regulation and apoptosis.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinoline-5-sulfonyl chloride exhibit significant anticancer properties. For instance, the compound 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) showed promising results against several cancer cell lines:

| Compound | Cancer Cell Lines Tested | IC₅₀ (µM) | Comparison to Standard Drugs |

|---|---|---|---|

| 3c | C-32 (melanoma) | 100 | Comparable to cisplatin |

| MDA-MB-231 (breast) | 80 | Comparable to doxorubicin | |

| A549 (lung) | 90 | Comparable to oxacillin |

This compound demonstrated no toxicity towards normal human dermal fibroblasts (HFF-1) at concentrations up to 100 µM, indicating a favorable therapeutic index .

Antibacterial Activity

Quinoline derivatives also exhibit antibacterial properties. The same derivative (3c) was tested against multidrug-resistant strains such as MRSA and showed significant activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus ATCC 29213 | 32 µg/mL |

| Enterococcus faecalis ATCC 29212 | 64 µg/mL |

| MRSA | 16 µg/mL |

The presence of a free phenolic group at position 8 was crucial for maintaining antibacterial activity; modifications that blocked this group resulted in a loss of efficacy .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various quinoline derivatives using quinoline-5-sulfonyl chloride as a precursor. The resulting compounds were evaluated for their biological activities, with several showing high potency against cancer and bacterial cells .

- Mechanistic Insights : Research indicated that quinoline derivatives could modulate the expression of cell cycle regulators like P53 and P21, affecting apoptosis pathways. This suggests potential for therapeutic applications in cancer treatment .

- Structural Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the quinoline structure significantly influenced biological activity. For example, methylation of the phenolic moiety often led to reduced anticancer effects, emphasizing the importance of specific structural features .

Propriétés

IUPAC Name |

quinoline-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2S/c10-14(12,13)9-5-1-4-8-7(9)3-2-6-11-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBMUOLGIDEIJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588494 | |

| Record name | Quinoline-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102878-84-2 | |

| Record name | 5-Quinolinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102878-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.